molecular formula C18H23N3OS B2850567 4-(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 1421498-19-2

4-(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No. B2850567
CAS RN: 1421498-19-2
M. Wt: 329.46
InChI Key: NWXRVFCSNGCMGT-UHFFFAOYSA-N
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Description

The compound “4-(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carbonyl)benzonitrile” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrrolidine rings can undergo various reactions, including substitutions, additions, and ring-opening reactions .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Pyrrolidine derivatives are known to have various biological activities, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrrolidine derivatives are known to be toxic and should be handled with care .

Future Directions

Pyrrolidine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the pharmacokinetic profiles of these compounds .

properties

IUPAC Name

4-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c19-12-15-4-6-16(7-5-15)18(22)21-10-3-11-23-14-17(21)13-20-8-1-2-9-20/h4-7,17H,1-3,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXRVFCSNGCMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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